N1-(2-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride
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Overview
Description
N1-(2-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride: is a chemical compound with the molecular formula C13H20Cl2N2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorobenzyl group attached to a cyclohexane ring, which is further bonded to a diamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with cyclohexane-1,2-diamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The purification process may include multiple steps, such as filtration, distillation, and crystallization, to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: N1-(2-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Hydroxyl or amino derivatives of the original compound.
Scientific Research Applications
N1-(2-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-(2-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride
- N1-(2-Chlorobenzyl)cyclohexane-1,3-diamine hydrochloride
Comparison: N1-(2-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride is unique due to the position of the diamine group on the cyclohexane ring. This positional difference can lead to variations in chemical reactivity, biological activity, and physical properties. For example, the 1,2-diamine derivative may have different binding affinities to biological targets compared to the 1,4-diamine derivative, resulting in distinct pharmacological profiles.
Properties
IUPAC Name |
2-N-[(2-chlorophenyl)methyl]cyclohexane-1,2-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.ClH/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15;/h1-2,5-6,12-13,16H,3-4,7-9,15H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOZOKDQCKKDCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NCC2=CC=CC=C2Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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